Cas no 33279-57-1 (k-strofantozyd)

k-strofantozyd structure
Nom du produit:k-strofantozyd
k-strofantozyd Propriétés chimiques et physiques
Nom et identifiant
-
- K-STROPHANTHOSIDE
- STROPHANTHOSIDE, K-(RG)
- 4)-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl)oxy]-5,14-dihydroxy-19-oxo-, (3b,5b)-
- 6)-O-b-D-glucopyranosyl-(1®
- ihydroxy-19-oxo
- k-strofantozyd
- K-strophanthin variable mixture
- k-strophantosid
- k-strophantoside
- STROPHANTHOSIDE,K
- Strophanthosid-K
- SCHEMBL3866065
- DTXSID60954919
- CARD-20(22)-ENOLIDE, 3-((O-.BETA.-D-GLUCOPYRANOSYL-(1->6)-O-.BETA.-D-GLUCOPYRANOSYL-(1->4)-2,6-DIDEOXY-3-O-METHYL-.BETA.-D-RIBO-HEXOPYRANOSYL)OXY)-5,14-DIHYDROXY-19-OXO-, (3.BETA.,5.BETA.)-
- k-Strofantozyd [Polish]
- CHEMBL538442
- k-Strophantoside (Strophanthidin-Cym-Glc-Glc)
- k-Strophanthin-gamma
- Card-20(22)-enolide, 3-[(O-beta-D-glucopyranosyl-(1-->6)-O-beta-D-glucopyranosyl-(1-->4)-2,6-dideoxy-3-O-methyl-beta-D-ribo-hexopyranosyl)oxy]-5,14-dihydroxy-19-oxo-, (3beta,5beta)-
- NSC-7530
- 33279-57-1
- WL12000000
- k-Strophanthidin-gamma
- (3beta,5beta)-3-((O-beta-D-glucopyranosyl-(1.6)-O-beta-D-glucopyranosyl-(1.4)-2,6-dideoxy-3-O-methyl-beta-D-ribo-hexopyranosyl)oxy)-5,14-dihydroxy-19-oxocard-20(22)-enolide
- AKOS040761932
- NIOSH/WL1200000
- BDBM50480588
- Strophanthidin + cymarose + beta-glucose + alpha-glucose [German]
- 5,14-dihydroxy-3-[4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxymethyl]tetrahydropyran-2-yl]oxy-tetrahydropyran-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde
- NS00093781
- NSC 7530
- 8141H9654J
- 5-beta-Card-20(22)-enolide, 3-beta-((O-beta-D-glucopyranosyl-(1-6)-O-beta-D-glucopyranosyl-(1-4)-2,6-dideoxy-3-O-methyl-beta-D-ribo-hexopyranosyl)oxy)-5,14-dihydroxy-19-oxo-
- k-Strophantosid [German]
- EINECS 251-439-1
- Card-20(22)-enolide, 3-((O-beta-D-glucopyranosyl-(1-6)-O-beta-D-glucopyranosyl-(1-4)-2,6-dideoxy-3-O-methyl-beta-D-ribo-hexopyranosyl)oxy)-5,14-dihydroxy-19-oxo-, (3beta,5beta)-
- NSC7530
- 3-{[hexopyranosyl-(1->6)hexopyranosyl-(1->4)-2,6-dideoxy-3-o-methylhexopyranosyl]oxy}-5,14-dihydroxy-19-oxocard-20(22)-enolide
- UNII-8141H9654J
- Strophanthidin + cymarose + beta-glucose + alpha-glucose
- STROPHANTHOSIDE-K
- P8303
- PD011273
- CS-0148987
- (3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5R,6R)-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde
- HY-N8735
- GILGYKHFZXQALF-FBPIOBPTSA-N
-
- Piscine à noyau: InChI=1S/C42H64O19/c1-19-36(61-38-35(51)33(49)31(47)27(60-38)17-56-37-34(50)32(48)30(46)26(15-43)59-37)25(54-3)13-29(57-19)58-21-4-9-40(18-44)23-5-8-39(2)22(20-12-28(45)55-16-20)7-11-42(39,53)24(23)6-10-41(40,52)14-21/h12,18-19,21-27,29-38,43,46-53H,4-11,13-17H2,1-3H3/t19-,21+,22-,23+,24-,25+,26-,27-,29+,30-,31-,32+,33+,34-,35-,36-,37-,38+,39-,40+,41+,42+/m1/s1
- La clé Inchi: GILGYKHFZXQALF-FBPIOBPTSA-N
- Sourire: CO[C@@H]1[C@H](O[C@H]2[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO[C@H]3[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O3)O2)[C@@H](C)O[C@@H](O[C@@H]2C[C@]3(CC[C@H]4[C@]5(CC[C@H](C6COC(=O)C=6)[C@@]5(C)CC[C@@H]4[C@@]3(C=O)CC2)O)O)C1
Propriétés calculées
- Qualité précise: 872.40400
- Masse isotopique unique: 872.40417981g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 9
- Nombre de récepteurs de liaison hydrogène: 19
- Comptage des atomes lourds: 61
- Nombre de liaisons rotatives: 11
- Complexité: 1630
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 22
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 290Ų
- Le xlogp3: -2.9
Propriétés expérimentales
- Point de fusion: 200°C
- Le PSA: 290.05000
- Le LogP: -1.91830
k-strofantozyd PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN4362-5 mg |
k-Strophanthoside |
33279-57-1 | 98% | 5mg |
¥ 2,090 | 2023-07-10 | |
TargetMol Chemicals | TN4362-1 mL * 10 mM (in DMSO) |
k-Strophanthoside |
33279-57-1 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3230 | 2023-09-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | K28510-5mg |
K-STROPHANTHOSIDE |
33279-57-1 | 5mg |
¥2198.0 | 2021-09-09 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4362-1 mg |
k-Strophanthoside |
33279-57-1 | 1mg |
¥1795.00 | 2022-03-31 | ||
SHANG HAI YUAN YE Biotechnology Co., Ltd. | B29123-5mg |
K-STROPHANTHOSIDE |
33279-57-1 | ,HPLC≥90% | 5mg |
¥2200.00 | 2022-03-31 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL82206-10MG |
k-strofantozyd |
33279-57-1 | phyproof | 10MG |
¥3909.2 | 2022-03-31 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | K28510-5mg |
K-STROPHANTHOSIDE |
33279-57-1 | ,HPLC≥90% | 5mg |
¥2088.0 | 2023-09-09 | |
PhytoLab | 82206-50mg |
k-Strophanthoside |
33279-57-1 | ≥ 90.0 % | 50mg |
€958.5 | 2023-10-25 | |
TargetMol Chemicals | TN4362-1 ml * 10 mm |
k-Strophanthoside |
33279-57-1 | 1 ml * 10 mm |
¥ 3230 | 2024-07-19 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL82206-10MG |
33279-57-1 | 10MG |
¥5417.42 | 2023-01-14 |
k-strofantozyd Littérature connexe
-
Micha? Michalak,Karol Michalak,Jerzy Wicha Nat. Prod. Rep. 2017 34 361
-
2. Chapter 2. Physical methods and techniques; N.M.R. spectroscopyJ. K. M. Sanders Annu. Rep. Prog. Chem. Sect. B: Org. Chem. 1978 75 3
-
3. Use of carbon-13 spin–lattice relaxation times for sugar sequence determination in steroidal oligosaccharidesAndras Neszmelyi,Kazuo Tori,Gabor Lukacs J. Chem. Soc. Chem. Commun. 1977 613
33279-57-1 (k-strofantozyd) Produits connexes
- 71-63-6(Digitoxin)
- 17575-20-1(Card-20(22)-enolide,3-[(O-b-D-glucopyranosyl-(1®4)-O-3-O-acetyl-2,6-dideoxy-b-D-ribo-hexopyranosyl-(1®4)-O-2,6-dideoxy-b-D-ribo-hexopyranosyl-(1®4)-2,6-dideoxy-b-D-ribo-hexopyranosyl)oxy]-14-hydroxy-,(3b,5b)-)
- 127299-95-0(Digoxin-d3)
- 13137-64-9(Periplocin)
- 11018-89-6(Ouabain Octahydrate)
- 17598-65-1(Deslanoside)
- 17575-22-3(lanatoside C)
- 1111-39-3(Digitoxin 3'''-Acetate)
- 27215-14-1(Neoandrographolide)
- 1087788-87-1(2,2,2-trifluoroethyl N-(4-bromophenyl)carbamate)
Fournisseurs recommandés
钜澜化工科技(青岛)有限公司
Membre gold
Fournisseur de Chine
Lot

Suzhou Genelee Bio-Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Jiangsu Xinsu New Materials Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif
